BP-d5 serves as a valuable internal standard in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio of molecules. By introducing a known amount of BP-d5 alongside the sample being analyzed, researchers can account for variations in instrument performance and sample preparation, leading to more accurate and reproducible results .
The mass shift caused by deuterium incorporation allows BP-d5 to be easily distinguished from the analyte of interest in the mass spectrum. This prevents signal overlap and interference, crucial for obtaining reliable quantitative data .
BP-d5 finds application in mechanistic studies by leveraging the different chemical behaviors of hydrogen and deuterium. The kinetic isotope effect (KIE) phenomenon describes the altered reaction rates observed when a hydrogen atom is replaced with deuterium. By incorporating BP-d5 into reaction pathways, researchers can investigate the role of specific bonds involving hydrogen atoms in the reaction mechanism .
For example, BP-d5 can be used to study hydrogen-deuterium exchange reactions or deuterium incorporation processes, providing valuable insights into reaction mechanisms at the molecular level .
BP-d5 can be employed in nuclear magnetic resonance (NMR) spectroscopy . NMR spectroscopy is a technique that explores the interactions between a sample's nuclei and an external magnetic field. Deuterium, unlike hydrogen, exhibits a quadrupolar moment that broadens NMR signals. By strategically incorporating deuterium atoms in specific positions within a molecule, researchers can simplify complex NMR spectra by removing unwanted signals and enhancing the resolution of desired peaks .
Benzophenone-2,3,4,5,6-d5 is a deuterated derivative of benzophenone, characterized by the presence of five deuterium atoms replacing hydrogen atoms in its molecular structure. Its chemical formula is C13H5D5O, and it has a molecular weight of 187.25 g/mol. This compound is primarily used in research settings due to the unique properties imparted by the deuterium substitution, which allows for detailed studies of reaction mechanisms and biological interactions. Benzophenone itself is a well-known organic compound that acts as a diaryl ketone and is widely utilized in various applications, including as a UV filter in sunscreens and as a photoinitiator in polymerization processes.
These reactions are influenced by the presence of deuterium, which alters the vibrational frequencies and kinetic isotope effects compared to its non-deuterated analogs .
The biological activity of Benzophenone-2,3,4,5,6-d5 is primarily explored through its role as a tracer in metabolic studies. The incorporation of deuterium allows researchers to track the compound's behavior in biological systems, providing insights into metabolic pathways and enzyme mechanisms. Additionally, benzophenone derivatives are known for their potential pharmacological activities and interactions with DNA, which may contribute to their therapeutic applications .
Benzophenone-2,3,4,5,6-d5 can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound for various applications.
Benzophenone-2,3,4,5,6-d5 finds utility in multiple fields:
Studies involving Benzophenone-2,3,4,5,6-d5 often focus on its interactions with biological molecules. The presence of deuterium allows for precise measurements of reaction rates and pathways within enzymatic processes. Furthermore, its ability to interact with DNA has been explored extensively; it acts as a photosensitizer that can induce photophysical changes upon exposure to light .
Several compounds share structural similarities with Benzophenone-2,3,4,5,6-d5:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Acetophenone-d8 | C8H8D8 | Fully deuterated form of acetophenone |
Benzophenone-d10 | C13H10D10 | Fully deuterated form with heavy isotopes on both phenyl rings |
Toluene-d8 | C7H8D8 | Deuterated form with substitutions on methyl group |
Benzophenone-2,3,4,5,6-d5 is unique due to its selective deuteration on specific positions of the aromatic ring. This selective modification facilitates targeted studies on reaction mechanisms that are not achievable with fully deuterated compounds. It provides valuable insights into kinetic isotope effects and helps elucidate complex biochemical pathways .
Benzophenone-2,3,4,5,6-d5 (CAS 2694-78-2) is a deuterated derivative of benzophenone, featuring five deuterium atoms replacing hydrogen at positions 2, 3, 4, 5, and 6 on one of its phenyl rings. Its molecular formula is C₁₃H₅D₅O, with a molecular weight of 187.25 g/mol. The compound retains the core benzophenone structure—two phenyl groups connected by a carbonyl group—but isotopic substitution alters its physical and spectroscopic properties.
The isotopic labeling pattern is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, where deuterium reduces signal interference from protons. The InChI key (RWCCWEUUXYIKHB-DYVTXVBDSA-N) and SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H]) provide precise structural descriptors. Synthetic routes typically involve deuterium exchange reactions or the use of deuterated precursors under controlled conditions.
Table 1: Key Structural and Isotopic Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₅D₅O | |
Molecular Weight | 187.25 g/mol | |
Deuterium Substitution | Positions 2,3,4,5,6 on phenyl | |
CAS Number | 2694-78-2 |
The synthesis of deuterated benzophenones emerged alongside advances in isotopic labeling techniques in the mid-20th century. Early work focused on deuterium’s role in elucidating reaction mechanisms, particularly in photochemical studies where hydrogen abstraction processes were analyzed. For example, research in the 1970s utilized deuterated benzophenones to study triplet-state dynamics in crystalline environments.
Benzophenone-2,3,4,5,6-d5 exhibits distinct physicochemical properties compared to its non-deuterated analog. Its melting point ranges from 47–51°C, while the boiling point is approximately 305°C. Solubility varies with temperature and solvent polarity; for instance, in ethanol, solubility increases from 137 mg/L at 25°C to 210 mg/L at 50°C. The compound’s logP (octanol-water partition coefficient) of 3.18 underscores its lipophilicity, influencing its environmental persistence.
Spectroscopically, deuterium substitution shifts infrared (IR) carbonyl stretches to lower frequencies and simplifies proton NMR spectra by eliminating signals from substituted positions. Stability studies indicate that the compound decomposes under prolonged UV exposure, forming photolytic byproducts.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 47–51°C | |
Boiling Point | 305°C | |
Solubility in Ethanol (25°C) | 137 mg/L | |
logP | 3.18 | |
Flash Point | 138°C (closed cup) |
The Grignard reaction represents one of the earliest established methodologies for incorporating deuterium into benzophenone structures, particularly through the reduction of carbonyl groups with deuterated Grignard reagents [1]. The mechanism involves the formation of deuterated isobutylmagnesium bromide species, where deuterium atoms are strategically positioned at the beta-carbon relative to the magnesium center [1].
Research conducted on the reduction of benzophenone with beta-deuteroisobutylmagnesium bromide demonstrated that hydrogen transfer occurs specifically from the beta-position of the Grignard reagent [1]. The deuterium to protium ratio in the resulting benzhydrol products was consistently lower than that observed in the original beta-deuteroisobutyl bromide starting material, indicating a significant kinetic isotope effect with a kH/kD ratio of approximately 2.0 to 2.2 [1].
The reaction mechanism proceeds through the formation of a coordination complex between the magnesium center and the carbonyl oxygen, followed by hydrogen transfer and subsequent decomposition to yield deuterated alcoholate products [1]. This methodology achieves yields ranging from 80 to 90 percent, though the deuterium incorporation efficiency is limited to approximately 50 percent due to the inherent isotope effect [1].
Substituted benzophenone derivatives exhibit varying reactivity patterns in Grignard-based deuteration reactions [1]. Electron-donating substituents on the aromatic rings generally reduce both the reaction rate and the deuterium incorporation efficiency, while electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, facilitating more efficient reduction [1].
Catalytic deuterium incorporation methods utilize transition metal catalysts to facilitate hydrogen-deuterium exchange reactions under controlled conditions [2] [3]. Palladium on carbon represents one of the most widely employed catalytic systems for deuterium labeling of aromatic compounds, operating through reversible carbon-hydrogen bond activation cycles [2] [3].
The mechanism of palladium-catalyzed deuterium exchange involves the oxidative addition of aromatic carbon-hydrogen bonds to the metal center, followed by reductive elimination with deuterium from deuterium oxide or deuterated solvents [3]. This process achieves deuterium incorporations ranging from 70 to 90 percent under optimized reaction conditions [3].
Rhodium-based catalytic systems have demonstrated exceptional selectivity for benzylic carbon-hydrogen bond activation, enabling site-specific deuteration of benzophenone derivatives [3]. These catalysts operate under milder conditions compared to palladium systems, typically requiring temperatures between 50 and 150 degrees Celsius and reaction times of 12 to 48 hours [3].
Ruthenium catalysts, particularly the Shvo catalyst system, enable selective alpha and beta-deuteration of amine-containing benzophenone derivatives using deuterium oxide as the deuterium source [4]. This methodology achieves isotopic enrichments exceeding 90 percent in positions alpha relative to coordinating nitrogen atoms, proceeding with complete retention of stereochemical configuration at chiral centers [4].
Recent developments in iridium-catalyzed hydrogen isotope exchange have expanded the scope of catalytic deuterium incorporation to include challenging aromatic substrates [4]. These systems operate through iterative cycles of reversible carbon-hydrogen bond activation, enabling the incorporation of multiple deuterium atoms per molecule with high selectivity [4].
Photochemical synthesis strategies for deuterated benzophenone compounds have emerged as powerful alternatives to traditional thermal methods, offering enhanced selectivity and milder reaction conditions [5] [6]. These approaches exploit the photochemical properties of benzophenone itself, which serves as both substrate and photosensitizer in many reactions [6].
The photoreductive deuteration of benzophenone using zinc indium sulfide photocatalysts represents a significant advancement in visible light-driven synthetic methodology [5]. This system achieves benzhydrol yields of 76 to 82 percent with deuterium incorporations ranging from 90 to 98 percent when operating under visible light irradiation greater than 420 nanometers [5].
The mechanism of photocatalytic reductive deuteration involves the generation of ketyl radicals through proton-coupled electron transfer processes [5]. The photocatalyst generates deuterium radicals upon irradiation in deuterium oxide, which subsequently react with benzophenone substrates to form deuterated benzhydrol products [5]. The reaction requires sodium sulfite as a sacrificial electron donor to maintain the catalytic cycle [5].
Benzophenone photochemistry in hydrogen bonding solvents demonstrates remarkable selectivity enhancement through red-edge excitation effects [6]. This phenomenon allows for subensemble selective excitation of benzophenone molecules coordinated to phenol through hydrogen bonding, accelerating hydrogen atom abstraction rates by factors of approximately 40 [6].
The photochemical grafting of benzophenone-containing compounds onto polymer surfaces provides an alternative route for deuterium incorporation through hydrogen abstraction mechanisms [7]. Ultraviolet irradiation at 254 nanometers causes photochemical consumption of benzophenone moieties with reaction completion at exposure energies of approximately 2.0 joules per square centimeter [7].
The optimization of reaction conditions for achieving maximum isotopic purity in benzophenone-2,3,4,5,6-d5 synthesis requires careful consideration of multiple interdependent parameters [8] [9]. Temperature control represents a critical factor, with optimal ranges typically falling between 120 and 180 degrees Celsius for most deuteration methodologies [10] [5].
Reaction time optimization involves balancing deuterium incorporation efficiency against potential substrate decomposition [10] [11]. Extended reaction periods generally improve deuterium incorporation up to a saturation point, beyond which thermal degradation becomes problematic [11]. Optimal reaction times typically range from 4 to 24 hours depending on the specific methodology employed [10] [11].
Catalyst loading optimization demonstrates positive correlation with reaction rates up to a threshold concentration, beyond which diminishing returns occur [10] [12]. Most catalytic systems achieve optimal performance with catalyst loadings between 2.5 and 10 mole percent relative to substrate concentration [12].
The molar ratio of deuterium source to substrate significantly influences both reaction rate and final isotopic purity [13] [10]. Excess deuterium source, typically 10 to 20 equivalents, ensures complete exchange while minimizing back-exchange reactions [10]. The use of deuterium oxide as the primary deuterium source provides economic advantages while maintaining high isotopic purity [13].
Solvent system selection plays a crucial role in facilitating efficient hydrogen-deuterium exchange [10] [14]. Polar aprotic solvents mixed with deuterium oxide generally provide optimal reaction environments, with dimethyl sulfoxide-d6 emerging as particularly effective for base-mediated deuteration reactions [10].
pH optimization reveals strong correlation between basic conditions and enhanced deuterium incorporation rates [10] [15]. Operating at pH values between 7 and 10 promotes hydroxyl radical formation in photochemical systems while facilitating deprotonation in base-catalyzed exchange reactions [10] [15].
Parameter | Optimal Range | Impact on Isotopic Purity | Effect on Reaction Rate |
---|---|---|---|
Temperature | 120-180°C | Positive correlation | Exponential increase |
Reaction Time | 4-24 hours | Saturation behavior | Linear until completion |
Catalyst Loading | 2.5-10 mol% | Diminishing returns | Positive correlation |
Deuterium Equivalents | 10-20 eq | Logarithmic improvement | Minimal impact |
pH Conditions | 7-10 | Strong positive effect | Significant enhancement |
Comprehensive analysis of synthetic yields across different methodologies reveals significant variations in both product yield and deuterium incorporation efficiency [1] [10] [5] [16]. Electrochemical dehalogenative deuteration emerges as the highest-yielding methodology, achieving 91 to 99 percent yields with deuterium incorporations of 87 to 95 percent [17].
Grignard reaction-based approaches demonstrate moderate to high yields ranging from 80 to 90 percent, though deuterium incorporation is limited by kinetic isotope effects to approximately 50 percent [1]. The classical nature of this methodology provides predictable results across various substituted benzophenone derivatives [1].
Photochemical reduction strategies using zinc indium sulfide photocatalysts achieve yields of 76 to 82 percent with exceptional deuterium incorporations of 90 to 98 percent [5]. These methods offer the advantage of mild reaction conditions while maintaining high selectivity [5].
Catalytic deuterium exchange methodologies span a broad yield range from 60 to 85 percent, with deuterium incorporations typically falling between 70 and 90 percent [3] [12]. The versatility of these approaches allows for functional group tolerance and substrate scope expansion [3].
Base-mediated deuteration using dimethyl sulfoxide-d6 provides yields of 58 to 90 percent with deuterium incorporations of 80 to 95 percent [10]. The metal-free nature of this approach offers operational simplicity while maintaining reasonable efficiency [10].
Reductive deuteration employing deuterated phosphorous acid in deuterated acetic acid achieves yields of 70 to 85 percent with deuterium incorporations of 90 to 95 percent [16] [18]. This methodology provides cost-effective access to deuterated products while enabling regioselective deuterium placement [16] [18].
Synthetic Method | Yield Range (%) | Deuterium Incorporation (%) | Substrate Compatibility |
---|---|---|---|
Electrochemical Deuteration | 91-99 | 87-95 | Halogenated aromatics |
Grignard Reduction | 80-90 | ~50 | Carbonyl compounds |
Photocatalytic Reduction | 76-82 | 90-98 | Aromatic ketones |
Catalytic Exchange | 60-85 | 70-90 | Diverse aromatics |
Base-Mediated Exchange | 58-90 | 80-95 | Acidic protons |
Reductive Deuteration | 70-85 | 90-95 | Carbonyl/alkene groups |
Substrate-specific yield variations demonstrate the influence of electronic and steric factors on deuteration efficiency [1] [5]. Electron-withdrawing substituents generally enhance both yield and deuterium incorporation through increased electrophilic character, while electron-donating groups exhibit the opposite trend [1]. Steric hindrance near the reaction site consistently reduces both parameters across all methodologies [1] [5].
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